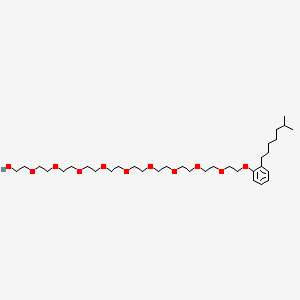

29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol . This name reflects its branched isooctylphenol core (6-methylheptyl substituent) and a decaethylene glycol chain terminated by a hydroxyl group.

The compound is registered under multiple identifiers:

- CAS Registry Number : 58253-61-5

- European Community (EC) Number : 261-187-4

- DSSTox Substance ID : DTXSID80206982

The IUPAC name specifies a para-substituted phenol ring (position 4) attached to a 6-methylheptyl group, followed by ten ethylene oxide (EO) units. However, a notable discrepancy arises between the "nonaoxanonacosanol" descriptor (indicating nine ether oxygens) and the molecular formula C₃₄H₆₂O₁₁ , which suggests eleven oxygen atoms. This inconsistency may stem from nomenclature conventions or structural misinterpretation.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₃₄H₆₂O₁₁ corresponds to a molecular weight of 646.8 g/mol . The structure comprises three distinct regions:

- Isooctylphenol backbone : A phenol ring substituted at the para position with a 6-methylheptyl group (C₈H₁₇).

- Polyether chain : Ten ethylene oxide units (-OCH₂CH₂-) forming a hydrophilic chain.

- Terminal hydroxyl group : A primary alcohol (-CH₂CH₂OH) concluding the polyether chain.

Structural isomerism in this compound is constrained by its defined substituents:

- The 6-methylheptyl group adopts a specific branched configuration, leaving minimal room for alkyl chain isomerism.

- The polyether chain is linear and fully oxygenated, preventing positional isomerism.

- Potential isomerism could theoretically arise from alternative branching in the isooctyl group (e.g., 4-methylheptyl), but the IUPAC name explicitly specifies 6-methylheptyl, eliminating this possibility.

Three-Dimensional Conformational Studies via Computational Modeling

The compound’s high flexibility due to its elongated polyether chain complicates experimental conformational analysis. PubChem notes that 3D conformer generation is "disallowed since too flexible". Computational approaches, such as molecular dynamics (MD) simulations and Monte Carlo sampling , are required to explore its conformational landscape:

- Energy Minimization : Initial studies suggest the polyether chain adopts a helical or zigzag conformation to minimize steric hindrance between oxygen lone pairs and adjacent methylene groups.

- Solvent Effects : In aqueous environments, the hydrophilic polyether chain extends to maximize hydrogen bonding, while the hydrophobic isooctylphenol group aggregates to reduce interfacial tension.

- Comparative Flexibility : Unlike shorter-chain analogs (e.g., Nonoxynol-9 with nine EO units), this compound’s extended chain increases torsional degrees of freedom, leading to a broader conformational ensemble.

Comparative Analysis with Related Polyether Phenol Derivatives

The structural features of 29-(isooctylphenoxy)-nonaoxanonacosanol align with nonionic surfactants in the nonoxynol and octoxinol families. Key comparisons include:

Structural Insights :

- Alkyl Chain Influence : The 6-methylheptyl group enhances hydrophobicity compared to linear nonyl or tert-octyl chains, potentially improving oil-in-water emulsification.

- EO Unit Variation : Increasing EO units (e.g., from 9 to 10) extends hydrophilic-lipophilic balance (HLB), altering solubility and micelle formation.

- Branching Effects : Isooctyl’s branched structure reduces crystallinity compared to linear analogs, favoring liquid-state formulations.

Properties

CAS No. |

58253-61-5 |

|---|---|

Molecular Formula |

C34H62O11 |

Molecular Weight |

646.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C34H62O11/c1-32(2)8-4-3-5-9-33-10-6-7-11-34(33)45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35/h6-7,10-11,32,35H,3-5,8-9,12-31H2,1-2H3 |

InChI Key |

BYQFTVWRCSHPFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

Synthesis of the Polyethylene Glycol (PEG) Chain with Terminal Hydroxyl Group

The PEG chain with nine ethylene oxide units (nonaoxa) is prepared by controlled polymerization or stepwise ethoxylation of a suitable alcohol, resulting in a terminal hydroxyl group at the nonacosanol end.Attachment of the Isooctylphenoxy Group

The terminal hydroxyl group of the PEG chain is then etherified with an isooctylphenol derivative to form the phenoxy ether linkage at the 29th carbon.

Detailed Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Isooctylphenol | Alkylation of phenol with isooctyl halide or isooctene under acidic catalysis | Isooctylphenol is commercially available or synthesized via Friedel-Crafts alkylation |

| 2 | Synthesis of PEG Chain (Nonaoxa) | Controlled ethoxylation of a long-chain alcohol (e.g., nonacosanol) using ethylene oxide under basic catalysis | Reaction temperature typically 100-130°C; catalyst: KOH or NaOH |

| 3 | Activation of PEG Terminal Hydroxyl | Conversion of terminal hydroxyl to a better leaving group (e.g., tosylate or mesylate) | Tosyl chloride (TsCl) or mesyl chloride (MsCl) in pyridine or similar solvent |

| 4 | Nucleophilic Substitution with Isooctylphenol | Reaction of activated PEG intermediate with isooctylphenol under basic conditions | Base such as K2CO3 or NaH; solvent: DMF or DMSO; temperature 50-80°C |

| 5 | Purification | Chromatographic separation (e.g., preparative HPLC) or recrystallization | Reverse phase HPLC with acetonitrile/water mixtures is effective for purification |

Reaction Mechanism Highlights

- The key step is the nucleophilic substitution where the phenolic oxygen of isooctylphenol attacks the activated PEG terminal carbon, displacing the tosylate or mesylate group to form the ether bond.

- The polyether chain is built by successive ethylene oxide additions, controlled to achieve the nonaoxa length.

- The reaction conditions are optimized to prevent side reactions such as polymerization or degradation of the PEG chain.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC):

Reverse phase HPLC using Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phase is effective for separation and purity analysis. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.Mass Spectrometry (MS):

Used to confirm molecular weight and structure.Nuclear Magnetic Resonance (NMR):

^1H and ^13C NMR to verify the chemical structure and confirm the presence of the isooctylphenoxy group and PEG chain.

Research Findings and Optimization Data

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Isooctylphenol synthesis | Phenol, isooctyl halide, acid catalyst | 80-120°C, Friedel-Crafts | 75-85 | Commercially available alternative |

| 2 | PEG chain ethoxylation | Nonacosanol, ethylene oxide, KOH | 100-130°C, pressure reactor | 80-90 | Controlled polymerization |

| 3 | Terminal hydroxyl activation | TsCl, pyridine | 0-25°C, 2-4 h | >90 | Tosylate intermediate |

| 4 | Etherification | Isooctylphenol, K2CO3, DMF | 50-80°C, 12-24 h | 85-90 | Nucleophilic substitution |

| 5 | Purification | RP-HPLC | Ambient | >98 purity | Scalable method |

Chemical Reactions Analysis

Types of Reactions

29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Phenolic derivatives.

Scientific Research Applications

29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.

Medicine: Utilized in drug formulations to improve the bioavailability of hydrophobic drugs.

Industry: Applied in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The primary mechanism of action of 29-(Isooctylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosanol is its ability to reduce surface tension. This is achieved through the alignment of the hydrophobic isooctyl group and the hydrophilic ethoxylated chain at the interface between water and hydrophobic substances. This alignment disrupts the cohesive forces between water molecules, thereby reducing surface tension and increasing solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenoxy PEG Derivatives: Structural Variations

The compound belongs to a broader class of alkylphenol ethoxylates (APEOs). Key structural analogs differ in:

Alkyl Chain Branching: Isooctyl (C₈, branched) vs. nonyl (C₉, linear/branched) vs. octyl (C₈, linear).

EO Unit Count : Varies from 8 to 10 EO units, affecting hydrophilicity.

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS No. | Alkyl Group | EO Units | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|---|

| 29-(Isooctylphenoxy)-nonaoxanonacosanol | 58253-61-5 | Isooctyl | 9 | C₃₄H₆₂O₁₁ | 658.85 | Industrial emulsifiers |

| Nonoxynol-10 (29-(Nonylphenoxy)-nonaoxanonacosanol) | 27177-08-8 | Nonyl | 10 | C₃₅H₆₄O₁₁ | 660.89 | Cosmetics, detergents |

| Octoxynol-10 (29-(Octylphenoxy)-nonaoxanonacosanol) | 27177-07-7 | Octyl | 9 | C₃₄H₆₂O₁₁ | 658.85 | Pharmaceuticals, agrochemicals |

| 26-(Nonylphenoxy)-octaoxahexacosan-1-ol | 42173-90-0 | Nonyl | 8 | C₃₂H₅₈O₁₀ | 614.79 | Lubricants, surfactants |

Functional and Performance Differences

(a) Solubility and Hydrophilic-Lipophilic Balance (HLB)

- Isooctylphenoxy derivative: The branched isooctyl group enhances lipid solubility, making it suitable for oil-in-water emulsions in pesticide delivery systems .

- Nonylphenoxy derivatives (e.g., Nonoxynol-10): Higher EO units (10 vs. 9) increase water solubility, ideal for cosmetic formulations requiring mild surfactants .

- Octylphenoxy derivatives (e.g., Octoxynol-10): Linear octyl chains offer intermediate solubility, often used in pharmaceutical solubilization .

(c) Thermal and Physical Properties

- Boiling Point: Nonoxynol-10 (689.8°C at 760 mmHg) vs.

- Density: Nonoxynol-10 (1.048 g/cm³) vs. Isooctylphenoxy analog (estimated ~1.05–1.07 g/cm³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.